molecular formula C21H19N3O5 B2625631 5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one CAS No. 1024729-10-9

5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one

Cat. No. B2625631
M. Wt: 393.399
InChI Key: MOPANHYPMJRJEN-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one, also known as NBMI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NBMI belongs to the family of chelating agents and has been shown to have antioxidant and anti-inflammatory properties.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

  • Research has explored the nitration reactions of p-tert-butyltoluene in acetic anhydride, leading to various nitro-substituted products. These reactions illustrate the reactivity of tert-butyl substituted aromatic compounds towards electrophilic substitution, which is relevant for understanding the chemical behavior of complex molecules like the one (Fischer & Woderer, 1976).

Antioxidant Activities

  • Studies on bis-isoxazoline derivatives, which share a nitro-substituent similar to the compound of interest, have shown significant antioxidant activities. This suggests that compounds with nitro and tert-butyl groups could be explored for their potential antioxidant properties (Zeng et al., 2016).

Material Science Applications

  • The synthesis of novel compounds with tert-butyl and nitro groups has been reported, with potential applications in sensorics for smart materials, highlighting the relevance of such compounds in the development of new materials with unique electronic or optical properties (Vashurin et al., 2018).

properties

IUPAC Name

5-tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-21(2,3)19-15(20(25)23(22-19)14-7-5-4-6-8-14)9-13-10-17-18(29-12-28-17)11-16(13)24(26)27/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPANHYPMJRJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C1=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one

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